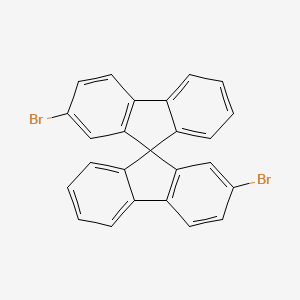

2,2'-Dibromo-9,9'-spirobifluorene

Descripción

2,2’-Dibromo-9,9’-spirobifluorene is a compound characterized by its unique spirobifluorene structure, where two fluorene units are connected through a spiro carbon atom. This compound is notable for its two bromine substituents on the spiro carbon atoms, giving it distinct chemical properties. It is a yellow crystalline solid with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol .

Propiedades

IUPAC Name |

2,2'-dibromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZSXAWYZYTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461112 | |

| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67665-47-8 | |

| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ferric Chloride-Catalyzed Bromination

The most widely reported method involves direct bromination of 9,9'-spirobifluorene using bromine (Br₂) in the presence of ferric chloride (FeCl₃) as a catalyst. This approach, detailed in a 2007 patent, proceeds via electrophilic aromatic substitution:

-

Reaction Setup : 9,9'-Spirobifluorene is dissolved in dichloromethane (DCM) or chloroform.

-

Catalyst Addition : FeCl₃ (5–10 mol%) is introduced under inert atmosphere.

-

Bromination : Br₂ is added dropwise at 0–25°C, with stirring for 12–24 hours.

-

Workup : The product is precipitated using methanol and purified via column chromatography.

Key Data :

Optimized Bromination Conditions

A 2012 Chinese patent refines this method by modulating temperature and stoichiometry:

-

Temperature : 100–160°C (reflux in chlorobenzene)

-

Br₂ Equivalents : 2.2–2.5 equivalents to minimize over-bromination

-

Reaction Time : 6–10 hours

Advantages :

Alternative Synthetic Routes

Sandmeyer Reaction Avoidance

The 2005 Organic Letters method circumvents challenges associated with Sandmeyer reactions (e.g., diazotization instability) by starting from 2,2'-diamino-9,9'-spirobifluorene:

-

Diazotization : Treat the diamine with NaNO₂ and HBr in aqueous H₂SO₄ at −5°C.

-

Bromination : Introduce CuBr to facilitate bromide substitution.

Key Data :

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dibromo-9,9’-spirobifluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with appropriate reagents.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

Coupling Reactions: Reagents like Grignard reagents and Suzuki coupling partners are often used under conditions involving palladium catalysts and bases.

Major Products:

Aplicaciones Científicas De Investigación

2,2’-Dibromo-9,9’-spirobifluorene has a wide range of applications in scientific research:

Mecanismo De Acción

2,2’-Dibromo-9,9’-spirobifluorene can be compared with other similar compounds, such as:

2,7-Dibromo-9,9’-spirobifluorene: This isomer has bromine atoms at different positions, leading to different reactivity and properties.

9,9’-Spirobifluorene: The parent compound without bromine substituents, used as a precursor for various derivatives.

Uniqueness: The unique positioning of the bromine atoms in 2,2’-dibromo-9,9’-spirobifluorene allows for specific reactivity patterns and the formation of distinct derivatives that are not easily accessible from other isomers .

Comparación Con Compuestos Similares

Actividad Biológica

2,2'-Dibromo-9,9'-spirobifluorene (DBSF) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic electronics. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with DBSF.

DBSF is a dibromo derivative of spirobifluorene characterized by its unique spiro structure, which contributes to its stability and reactivity. The synthesis of pure DBSF has been achieved through methods that avoid the complications associated with traditional bromination techniques. This enables the production of high-purity samples suitable for biological studies .

Interaction with Enzymes

DBSF has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds in biological systems. The binding of DBSF to these enzymes can lead to either inhibition or activation of their catalytic activities, affecting the metabolism of drugs and other xenobiotics .

Cellular Effects

DBSF influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been observed to alter the expression of genes related to oxidative stress responses, impacting levels of reactive oxygen species (ROS) within cells. This modulation can have downstream effects on cellular metabolism and survival .

The molecular mechanism underlying the biological activity of DBSF involves several key processes:

- Binding Interactions : DBSF binds to active sites on enzymes, leading to competitive or non-competitive inhibition.

- Gene Expression Modulation : The compound can influence transcription factors that regulate genes involved in stress responses and metabolic pathways.

- Cell Signaling Pathways : DBSF may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .

Dosage Effects in Animal Models

Research indicates that the effects of DBSF vary significantly with dosage in animal models. At low doses, DBSF exhibits minimal toxicity; however, higher doses can result in hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in therapeutic applications .

Transport and Distribution

The transport mechanisms for DBSF involve specific transporters that facilitate its uptake into cells. It is known to interact with organic anion transporting polypeptides (OATPs), which are essential for its distribution within tissues .

Case Studies

Several studies have explored the biological activity of DBSF:

- Study on Hepatotoxicity : A study demonstrated that high doses of DBSF led to significant liver damage in rodent models, correlating with increased levels of liver enzymes indicative of hepatotoxicity.

- Oxidative Stress Response : Another study found that DBSF treatment resulted in elevated ROS levels in cultured cells, suggesting a potential role as an oxidative stress inducer .

Comparative Analysis

The following table summarizes key findings related to the biological activity of DBSF compared to other spirobifluorene derivatives:

| Compound | Interaction with Cytochrome P450 | Toxicity Levels | Gene Expression Modulation |

|---|---|---|---|

| This compound | Yes | High at high doses | Yes |

| 2,7-Dibromo-9,9'-spirobifluorene | Limited | Moderate | Minimal |

| 9,9'-Spirobifluorene | No | Low | Variable |

Future Directions

Further research is needed to fully elucidate the mechanisms through which DBSF exerts its biological effects. Investigations into its potential as a therapeutic agent should focus on optimizing dosage and understanding its interactions with specific biomolecules.

Q & A

Q. What are the standard synthetic routes for 2,2'-dibromo-9,9'-spirobifluorene, and how do reaction conditions influence purity and yield?

The compound is typically synthesized via a Grignard reaction starting from 2,7-dibromo-9-fluorenone and a 2-bromobiphenyl-derived Grignard reagent. Key steps include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry to avoid over-bromination. An improved method avoids Sandmeyer reactions and direct dibromination of spirobifluorene, instead using a two-step process with optimized coupling reactions to achieve >99% purity .

Q. How does the spirobifluorene core and bromine substitution at the 2,2'-positions influence electronic properties?

The spirobifluorene core introduces a non-planar, rigid structure that disrupts conjugation between the two fluorene units, raising triplet energy levels (~2.8 eV) and enhancing thermal stability. Bromine at the 2,2'-positions enables facile cross-coupling reactions (e.g., Suzuki, Yamamoto) while minimally perturbing the π-system, making it ideal for designing host materials in OLEDs .

Q. What analytical techniques are critical for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular structure. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability (melting point: 334–336°C). HPLC (>99% purity) and UV-vis/fluorescence spectroscopy validate optoelectronic properties .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for tailored optoelectronic applications?

Regioselective nitration using Crivello’s reagent (copper(II) nitrate in acetic anhydride) selectively substitutes the 7,7'-positions, yielding 2,2'-dibromo-7,7'-dinitro-9,9'-spirobifluorene with 89% yield. This method preserves bromine sites for subsequent cross-coupling, enabling orthogonal donor-acceptor functionalization for tunable emission .

Q. What challenges arise in designing spirobifluorene-based polymers for gas separation membranes, and how do bromine substituents address them?

Bromine introduces steric hindrance, increasing the twist angle between polymer repeat units (e.g., from 0° in PMDA–SBF to 77.8° in PMDA–BSBF). This reduces packing density, enhancing gas permeability (CO permeability: 693 vs. 197 Barrer) while maintaining selectivity (CO/CH: 19 vs. 22). Yamamoto polymerization with Ni(COD) ensures high molecular weight and microporosity .

Q. How do palladium-catalyzed amination protocols impact the synthesis of spirobifluorene derivatives for charge-transport layers?

Using biaryl phosphane ligands (e.g., XPhos) with Pd catalysts enables efficient Buchwald-Hartwig amination of this compound. LiHMDS as a base minimizes side reactions, achieving >90% yields for hole-transport materials like Spiro-NPB (N,N-di(naphthalen-1-yl)-diphenyl-spirobifluorene diamine) .

Q. What experimental strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for spirobifluorene-based emitters?

Discrepancies often stem from solvent polarity or aggregation-induced quenching. Rigorous solvent degassing and film morphology control (e.g., spin-coating vs. vapor deposition) reduce traps. Time-resolved PL and transient absorption spectroscopy distinguish radiative vs. non-radiative decay pathways, clarifying structure-property relationships .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for air-sensitive Grignard reactions to prevent oxidation .

- Polymer Design : Balance bromine content to avoid excessive rigidity, which may compromise processability .

- Characterization : Employ grazing-incidence XRD to analyze film crystallinity in OLED layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.